Cas no 2418732-13-3 (3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine)
![3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine structure](https://ja.kuujia.com/scimg/cas/2418732-13-3x500.png)
3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine 化学的及び物理的性質
名前と識別子
-
- Z4262566703
- 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine
- 5-{[1-(propan-2-yl)-1H-pyrazol-3-yl]carbamoyl}pyridin-3-yl sulfurofluoridate
-
- インチ: 1S/C12H13FN4O4S/c1-8(2)17-4-3-11(16-17)15-12(18)9-5-10(7-14-6-9)21-22(13,19)20/h3-8H,1-2H3,(H,15,16,18)
- InChIKey: IALZBIIIVPWSEM-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1=CN=CC(=C1)C(NC1C=CN(C(C)C)N=1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 496
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): 1.1
3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26690097-1g |
2418732-13-3 | 90% | 1g |
$0.0 | 2023-09-11 | ||
Enamine | EN300-26690097-1.0g |
5-{[1-(propan-2-yl)-1H-pyrazol-3-yl]carbamoyl}pyridin-3-yl sulfurofluoridate |
2418732-13-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridineに関する追加情報
Introduction to 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine (CAS No. 2418732-13-3)
3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2418732-13-3, represents a pinnacle of molecular design, integrating fluorosulfonyloxy and carbamoyl functional groups with a pyridine core, all further modified by a 1-propan-2-ylpyrazol scaffold. Such structural complexity not only underscores its potential as a pharmacophore but also positions it as a promising candidate for further medicinal chemistry exploration.
The incorporation of the fluorosulfonyloxy group into the molecular framework is particularly noteworthy. Fluorosulfonyloxy moieties are well-documented for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This feature is especially relevant in the context of modern drug discovery, where optimizing these parameters is critical for achieving therapeutic efficacy while minimizing side effects. The presence of this group in 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine suggests that it may exhibit superior pharmacokinetic properties compared to analogous compounds lacking such an moiety.
Complementing the fluorosulfonyloxy group is the (1-propan-2-ylpyrazol) moiety, which contributes to the compound's overall heterocyclic complexity. Pyrazole derivatives are among the most extensively studied scaffolds in medicinal chemistry due to their broad range of biological activities and favorable physicochemical properties. The substitution pattern in this compound, particularly the 1-propan-2-yl group, adds another layer of structural diversity, which can be leveraged to fine-tune biological activity. This modification may influence both the electronic and steric environment of the molecule, potentially affecting its interaction with biological targets.
The carbamoyl group at the 5-position further enhances the compound's potential as a drug-like molecule. Carbamoyl functionalities are frequently incorporated into pharmacophores due to their ability to form hydrogen bonds, modulate charge distribution, and influence solubility. In 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine, this group likely serves as an important pharmacophoric element, contributing to binding interactions with biological targets. Its placement adjacent to both the pyridine ring and the fluorosulfonyloxy group creates a multifaceted interaction surface that could be exploited for therapeutic intervention.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of understanding molecular interactions at an atomic level. The complex architecture of 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yll)carbamoyl]pyridine makes it an attractive candidate for such studies. High-resolution crystal structures or molecular dynamics simulations could provide invaluable insights into how this compound interacts with potential biological targets, such as enzymes or receptors. These insights could guide future modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process likely involves strategic functional group transformations, including sulfonylation, carbamoylation, and pyrazole ring construction. Each step would require careful optimization to ensure high yields and purity, underscoring the synthetic prowess required to produce such a complex molecule. The development of efficient synthetic routes not only facilitates further research but also paves the way for scalable production if therapeutic applications are realized.
In the realm of drug discovery, 3-Fluorosulfonyloxy-(1-propan--2--yIpyrazol--3--yI)carbamoyI]pyridine may find utility in several therapeutic areas. Its structural features suggest potential activity against targets involved in inflammation, cancer, or neurological disorders. For instance, fluorosulfonyloxy-containing compounds have shown promise as inhibitors of certain kinases or proteases implicated in disease pathways. Similarly, pyrazole derivatives are known for their anti-inflammatory and anticancer properties. The combination of these motifs in this single molecule could lead to novel therapeutic agents with enhanced efficacy and reduced toxicity.
The growing interest in fluorinated heterocycles underscores their importance in modern drug discovery. Fluorine atoms can modulate various aspects of drug molecules, including lipophilicity, metabolic stability, and receptor binding affinity. The strategic placement of a fluorosulfonyloxy group in 3--FluorosulfonyIoxy-(I--propan--2--yIpyrazol--3--yI)carbamoYI]pyridine likely contributes to its unique pharmacological profile. This highlights the value of incorporating fluorinated moieties during early-stage drug design, as they can provide significant advantages over non-fluorinated analogs.
As research continues to uncover new biological targets and mechanisms of action, 3--FluorosulfoIOXY-(I --propan -- 2 -- yI pyraZOL -- 3 -- yI)caRamOYI] pyridine may emerge as a key intermediate or lead compound in several drug development pipelines. Its structural complexity and well-defined functional groups make it amenable to derivatization efforts aimed at improving specific properties or expanding therapeutic indications. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing its full potential as a pharmaceutical agent.
The study of such complex molecules also advances our understanding of structure-function relationships in medicinal chemistry. By analyzing how modifications like those seen in (CAS No .2418732 -13 - 3) influence biological activity, researchers can gain valuable insights into designing more effective drugs . These insights are not only relevant for developing new treatments but also contribute to fundamental knowledge about molecular recognition processes . p > < p > Looking ahead, further exploration o f this compound’s potential will likely involve interdisciplinary approaches combining computational modeling , bioorganic synthesis , an d biophysical techniques . Such studies could reveal novel mechanisms o f action , identify new therapeutic applications , an d inspire future generations o f dr ugs designed with similar structural features . p > < p > In summary, ( 2418732 -13 - 3 ) stands out as an impressive example o f molecular design i n pharmaceutical chemistry . Its intricate structure , featuring multiple key functional groups , positions it as a promising candidate for dr ug discovery an d development . With continued research an d innovation, this compoun d has t he potential t o contribute t o significant advances i n medicine an d health care . p >
2418732-13-3 (3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine) 関連製品
- 2138259-50-2(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, 1,1-dimethylethyl ester)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)
- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))
- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)
- 1193389-44-4(2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)



